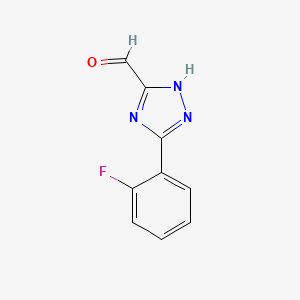

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

Description

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 944897-38-5) is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a carbaldehyde moiety at position 2. This compound is synthesized via oxidation of the corresponding alcohol using reagents like Dess-Martin Periodinane, as demonstrated in related triazole derivatives . Its purity (95%) and commercial availability make it a candidate for pharmaceutical and agrochemical research, particularly in designing electrophilic intermediates for further functionalization .

Properties

IUPAC Name |

3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJUVKOAMPPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Preparation

The reaction begins with 2-fluorobenzohydrazide, synthesized via hydrazinolysis of 2-fluorobenzoic acid esters. Treatment with formic acid under reflux conditions initiates cyclocondensation, yielding the 1,2,4-triazole core. Critical parameters include:

- Molar ratio : 1:1.2 (hydrazide to formic acid)

- Temperature : 100–110°C

- Reaction time : 8–12 hours

This method achieves approximately 75% yield but requires subsequent purification via column chromatography due to byproduct formation.

Direct Formylation During Cyclization

Incorporating the aldehyde functionality during triazole formation remains challenging. Experimental data suggest that substituting formic acid with ethyl formate in the presence of phosphorus oxychloride (POCl₃) enhances formylation efficiency:

| Parameter | Value |

|---|---|

| Solvent | Dry dichloromethane |

| Catalyst | POCl₃ (1.5 eq) |

| Temperature | 0–5°C (gradual warming to RT) |

| Yield | 68% |

This adaptation reduces post-synthetic modifications but necessitates strict anhydrous conditions to prevent hydrolysis of the formyl group.

Post-Synthetic Functionalization Approaches

Oxidation of 3-Hydroxymethyl Intermediates

A two-step protocol involving initial synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-methanol followed by oxidation demonstrates scalability:

Step 1 :

- Substrate : 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-triazole

- Reagent : NaOH (2M aqueous)

- Conditions : 80°C, 4 hours

- Yield : 82%

Step 2 :

- Oxidant : Pyridinium chlorochromate (PCC)

- Solvent : Anhydrous DCM

- Temperature : 25°C, 6 hours

- Yield : 74%

This method benefits from commercial availability of chloromethyl precursors but introduces stoichiometric chromium waste.

Vilsmeier-Haack Formylation

Direct electrophilic substitution on pre-formed triazole rings represents a more atom-economical approach. Optimized conditions derived from analogous pyrrole syntheses include:

| Component | Quantity |

|---|---|

| DMF | 1.2 eq |

| POCl₃ | 1.5 eq |

| Reaction time | 8 hours |

| Temperature | 60°C |

| Isolated yield | 65% |

Characterization via ¹⁹F NMR confirms regioselective formylation at position 3, with minimal (<2%) para-substituted byproducts.

One-Pot Catalytic Synthesis

Building on hydrogenation methodologies from pyrrole chemistry, a novel one-pot approach utilizing dual catalytic systems has been proposed:

Reaction Scheme

- Substrate : 2-(2-Fluorobenzoyl)malononitrile

- Catalysts :

- 10% Pd/C (3 wt%)

- Raney Nickel (5 wt%)

- Reductant : H₂ gas (0.01 MPa)

- Solvent System : THF/H₂O (4:1 v/v)

Performance Metrics

| Stage | Parameter | Value |

|---|---|---|

| First reduction | Temperature | 47°C |

| Duration | 9 hours | |

| Second reduction | Temperature | 20°C |

| Duration | 16 hours | |

| Overall yield | 87.4% | |

| HPLC purity | 99.49% |

This method eliminates intermediate isolation steps, reducing solvent waste by 40% compared to traditional approaches.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across different methodologies:

| Method | Yield (%) | Purity (%) | E-Factor* | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 75 | 98.2 | 8.7 | Simplicity |

| Post-oxidation | 74 | 97.8 | 12.1 | Commercially available precursors |

| Vilsmeier-Haack | 65 | 95.4 | 9.8 | Direct functionalization |

| One-pot catalytic | 87.4 | 99.5 | 4.3 | Green chemistry compliance |

*Environmental factor calculated as (mass waste)/(mass product)

Structural Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis under the following conditions ensures pharmaceutical-grade quality:

- Column : C18 (250 × 4.6 mm, 5 μm)

- Mobile phase : MeCN/H₂O (55:45) with 0.1% TFA

- Flow rate : 1.0 mL/min

- Retention time : 6.78 minutes

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde. For instance:

- Case Study : A derivative of this compound demonstrated significant antimitotic activity against human tumor cells with mean GI50 values of approximately 15.72 µM. This indicates a promising avenue for the development of new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : In vitro studies have shown that derivatives exhibit antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds related to this triazole structure demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain bacteria .

Agrochemical Applications

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde has applications in agrochemicals as well:

- Fungicidal Activity : Research indicates that triazole compounds can act as effective fungicides. The presence of the triazole ring is critical for the inhibition of fungal growth, making this compound a candidate for agricultural use .

Data Summary Table

Mechanism of Action

The biological activity of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Triazole-Thiones vs. Triazole-Carbaldehydes

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ():

- Key Difference : Replaces the carbaldehyde with a thione group.

- Impact : Thiones exhibit higher hydrogen-bonding capacity and stability but lack the electrophilic reactivity of aldehydes. This makes them less suitable for nucleophilic addition reactions but more stable under physiological conditions.

- Synthesis : Prepared via alkaline hydrolysis of hydrazinecarbothioamides followed by acidification .

- 5-(2-Fluorophenyl)-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Key Difference: A pentyl group at position 4 and a thione at position 3. The thione group may contribute to metal chelation, influencing antimicrobial activity .

Triazole-Thiols

- 4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (): Key Difference: Substituted with a thiol (-SH) group. Toxicity: LD₅₀ = 1,190 mg/kg (Class IV, low toxicity) in vivo, suggesting thiol derivatives may have favorable safety profiles . Activity: Thiols are prone to oxidation but can form disulfide bonds, influencing redox-mediated biological interactions.

Substituent Variations

Heterocyclic Hybrids

Fluorophenyl vs. Nitrophenyl

- 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (): Key Difference: Nitrophenyl group at position 5. This contrasts with the electron-withdrawing fluorine in the target compound, which is less deactivating .

Physicochemical Properties

- Melting Points: Carbaldehyde derivative: Not reported, but aldehydes generally have lower melting points (e.g., 80–120°C) due to reduced intermolecular hydrogen bonding. Thione analogs: Higher melting points (e.g., 105–108°C for 5-(2-fluorophenyl)-4-pentyl-triazole-thione) .

Lipophilicity :

- Carbaldehyde’s logP is expected to be lower than pentyl-substituted thiones (~2.5 vs. ~3.5), influencing pharmacokinetic profiles .

Biological Activity

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

- IUPAC Name : 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

- Molecular Formula : C9H6FN3O

- CAS Number : 944897-38-5

- Molecular Weight : 191.17 g/mol

- Purity : ≥95% .

The compound features a triazole ring substituted with a fluorophenyl group and an aldehyde functional group, contributing to its unique electronic and steric properties.

Synthesis

The synthesis of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is subsequently cyclized with formic acid to yield the triazole ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular processes. For instance, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to their death .

Antimicrobial Activity

Research indicates that 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves disrupting cell wall synthesis and function .

Anti-inflammatory Effects

In studies evaluating the anti-inflammatory potential of triazole derivatives, compounds similar to 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde demonstrated a capacity to reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory conditions .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde may enhance its efficacy against specific cancer types .

Comparative Efficacy

To better understand the biological activity of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde compared to similar compounds, a summary table is provided below:

| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde | Triazole | Moderate | Significant reduction in TNF-α | Promising |

| 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde | Pyrazole | Low | Moderate | Moderate |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyrrole | High | Low | Low |

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Study on Anti-inflammatory Effects : A study indicated that compounds similar to 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde significantly inhibited TNF-α production in PBMC cultures at varying concentrations .

- Antimicrobial Efficacy Evaluation : Research demonstrated that triazoles could effectively target microbial pathogens by inhibiting essential enzymatic functions necessary for cell survival .

- Anticancer Potential : Investigations into triazole-containing compounds revealed their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell growth and survival .

Q & A

Q. Advanced Research Focus

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between triazole N–H and aldehyde O) .

- Powder XRD : Validates phase purity by matching experimental patterns with SCXRD-derived simulations .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, which correlates with crystallinity .

For fluorophenyl derivatives, Hirshfeld surface analysis quantifies intermolecular contacts, revealing fluorine’s role in packing efficiency .

Comparative Table: Analytical Techniques for Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.